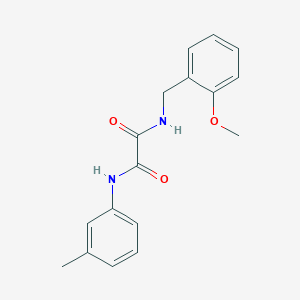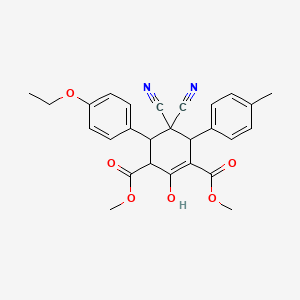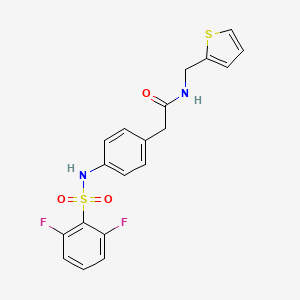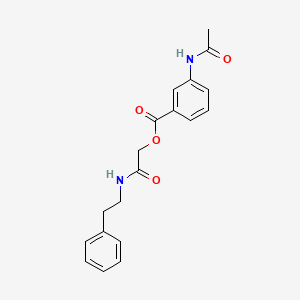![molecular formula C6H15NO2 B2402258 2-Methyl-2-[(methylamino)methyl]propane-1,3-diol CAS No. 82718-60-3](/img/structure/B2402258.png)
2-Methyl-2-[(methylamino)methyl]propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-2-[(methylamino)methyl]propane-1,3-diol” is an organic compound with the CAS Number: 82718-60-3 . It has a molecular weight of 133.19 . It is usually in the form of a powder .
Molecular Structure Analysis
The molecular formula of “2-Methyl-2-[(methylamino)methyl]propane-1,3-diol” is C6H15NO2 . The InChI code for this compound is 1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,2-4H2,1H3 .Physical And Chemical Properties Analysis
“2-Methyl-2-[(methylamino)methyl]propane-1,3-diol” is a powder . It is stored at a temperature of 4°C .Wissenschaftliche Forschungsanwendungen
Automotive Gear Lubricants
A study by Nagendramma and Kaul (2008) explored the synthesis of complex esters using polyols like 2, 2-dimethyl-1, 3-propane diol, for use as automotive gear lubricants. These esters are compatible with extreme pressure additives and are biodegradable (Nagendramma & Kaul, 2008).
Polyester Resins
Sullivan et al. (1990) discussed the property and performance characteristics of polyester resins based on the structure of 2-methyl-1,3-propanediol, highlighting its influence on coating performance (Sullivan, Dehm, Reich, & Dillon, 1990).
Biodegradable Esters
Another study by Nagendramma et al. (2010) focused on synthesizing biodegradable esters using polyols like 2-methyl-2-n-propyl 1,3-propane diol. These products show potential as fire resistant hydraulic fluids (Nagendramma, Kaul, & Bisht, 2010).
Tandem C(sp3)–H Functionalization
Jin et al. (2013) developed a novel protocol using 2-methyl azaarenes and aromatic aldehyde for the synthesis of 1,3-di(2-quinolyl)propane derivatives, indicating potential applications in pharmaceuticals and ligand fields (Jin et al., 2013).
X-Ray Structures and Computational Studies
Nycz et al. (2011) characterized structures of cathinones through methods including FTIR, UV–Vis, and NMR spectroscopy, enhancing understanding of molecular configurations (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Synthesis of Oxetanes
Research by Christlieb et al. (2001) focused on the stereoselective synthesis of oxetanes, which included the use of 2-methyl-3-[1-(phenylsulfanyl)cyclohexyl]propane-1,3-diol. This study contributes to understanding the synthesis process and its potential applications (Christlieb, Davies, Eames, Hooley, & Warren, 2001).
Methane Biosynthesis Inhibition
Gunsalus et al. (1978) synthesized analogues of 2-(methylthio)ethanesulfonate to investigate their role in inhibiting the reduction of methyl-coenzyme M to methane, providing insights into methane biosynthesis (Gunsalus, Romesser, & Wolfe, 1978).
Downstream Processing of Biologically Produced Diols
Xiu and Zeng (2008) reviewed the current state of methods for recovering and purifying biologically produced diols like 1,3-propanediol and 2,3-butanediol, significant for microbial production cost analysis (Xiu & Zeng, 2008).
Applications of 2-Methyl-1,3-Propanediol (MPO)
A review by Hui-ping (2005) highlighted the applications of 2-methyl-1,3-propanediol in various fields including resins, coatings, plasticizers, and personal care products, underscoring its versatile utility (Hui-ping, 2005).
Safety and Hazards
The safety information for “2-Methyl-2-[(methylamino)methyl]propane-1,3-diol” includes several hazard statements: H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and others .
Eigenschaften
IUPAC Name |
2-methyl-2-(methylaminomethyl)propane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO2/c1-6(4-8,5-9)3-7-2/h7-9H,3-5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDWOAOVCHLDTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC)(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-ethoxy-2-phenyl-5-pyridin-4-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2402175.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402179.png)

![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)
![Ethyl 2-{4-chloro-2-methoxy-6-[(methoxyimino)methyl]phenoxy}acetate](/img/structure/B2402183.png)


![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)

![2,4-difluoro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2402190.png)



![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)